molecular formula C10H8ClNO B8742280 (2-Chloro-4-cyano-5-methoxyphenyl)ethylene

(2-Chloro-4-cyano-5-methoxyphenyl)ethylene

Cat. No.: B8742280
M. Wt: 193.63 g/mol
InChI Key: RYUZCURUPKSJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-cyano-5-methoxyphenyl)ethylene is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

5-chloro-4-ethenyl-2-methoxybenzonitrile

InChI

InChI=1S/C10H8ClNO/c1-3-7-5-10(13-2)8(6-12)4-9(7)11/h3-5H,1H2,2H3

InChI Key

RYUZCURUPKSJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=C)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloro-4-cyano-5-methoxyphenyl)ethyl methanesulfonate (274 mg, 0.945 mmol) in DCM (4 mL) was treated with DBU (0.712 mL, 4.73 mmol) and stirred for 3 hours at 50° C., then at RT for 12 hours. TLC (50% ethyl acetate/hexanes) showed complete conversion to a faster intense UV band for the product. The reaction was then diluted with DCM and aq. citric acid and the mixture was extracted twice with DCM. The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. Purification of the residue by flash chromatography (10-20% ethyl acetate/hexanes) afforded the title intermediate.
Quantity
274 mg
Type
reactant
Reaction Step One
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Quantity
0.712 mL
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reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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